molecular formula C17H15N3O3 B10980211 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B10980211
M. Wt: 309.32 g/mol
InChI Key: CIEMMCUVRXTCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide is a synthetic small molecule designed for pharmaceutical and biological research. This compound features a hybrid molecular architecture, incorporating a 2-methyl-benzimidazole carboxamide moiety linked to a 2,3-dihydro-1,4-benzodioxin group, a privileged structure in medicinal chemistry known for contributing to diverse biological activities. The 1,4-benzodioxane scaffold, which forms the core of this molecule, is a well-established pharmacophore in drug discovery, with documented scientific interest in its derivatives as potential therapeutic agents for conditions including Alzheimer's disease and Type-2 Diabetes . Benzimidazole derivatives represent a significant class of nitrogen-containing heterocycles with a broad spectrum of documented pharmacological properties . Researchers are particularly interested in this compound class for its potential enzyme inhibition capabilities. Similar sulfonamide derivatives bearing the 2,3-dihydro-1,4-benzodioxin structure have demonstrated moderate inhibitory potential against enzymes such as acetylcholinesterase and α-glucosidase in published studies . Furthermore, benzimidazole cores are frequently investigated in oncology research for their ability to modulate abnormal cell growth . The structural combination present in this reagent suggests potential application in these research areas, making it a candidate for hit-to-lead optimization programs and mechanism of action studies. The compound is provided for research purposes to explore these and other biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H15N3O3/c1-10-18-13-4-2-11(8-14(13)19-10)17(21)20-12-3-5-15-16(9-12)23-7-6-22-15/h2-5,8-9H,6-7H2,1H3,(H,18,19)(H,20,21)

InChI Key

CIEMMCUVRXTCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Condensation

The Hoebrecker method (1872) remains foundational:

  • Reactants : o-Phenylenediamine and glacial acetic acid.

  • Conditions : Reflux in polyphosphoric acid (PPA) at 150–160°C for 4–6 hours.

  • Mechanism : Cyclodehydration forms the benzimidazole ring, with acetic acid introducing the 2-methyl group.

Optimization :

  • Substituting PPA with HCl or Fe/S catalysts reduces side products.

  • Microwave-assisted synthesis shortens reaction time to 30 minutes with 85% yield.

Functionalization at Position 6

Nitration and reduction introduce the carboxylic acid group:

  • Nitration : Treat 2-methylbenzimidazole with fuming HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-2-methylbenzimidazole.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂.

  • Oxidation : NH₂ is oxidized to COOH using KMnO₄ in acidic medium.

Purity Control :

  • Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine is prepared via two routes:

Reductive Amination of 6-Nitro-1,4-benzodioxin

  • Nitration : 1,4-Benzodioxin is nitrated using HNO₃/AcOH to yield 6-nitro-1,4-benzodioxin.

  • Reduction : Catalytic hydrogenation (H₂/Raney Ni) reduces the nitro group to NH₂.

Yield : 72–78% after recrystallization.

Direct Sulfonylation and Hydrolysis

  • Sulfonylation : React 1,4-benzodioxin with chlorosulfonic acid to form 6-sulfonyl chloride.

  • Ammonolysis : Treat with NH₃ to yield 6-amino-1,4-benzodioxin.

Coupling of Benzimidazole Carboxylic Acid and Benzodioxin Amine

The final step involves forming the carboxamide bond:

Acid Chloride Method

  • Activation : Convert 2-methyl-1H-benzimidazole-6-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.

  • Coupling : React with 2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous DMF at 0–5°C.

  • Workup : Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 65–70%.

Carbodiimide-Mediated Coupling

  • Reagents : EDCl/HOBt or DCC/DMAP.

  • Conditions : Stir in THF at room temperature for 12 hours.

  • Advantage : Avoids harsh acidic conditions, suitable for heat-sensitive substrates.

Yield : 75–80%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Acid Chloride CouplingDMF, 0–5°C65–7095High reactivity
EDCl/HOBt CouplingTHF, RT75–8098Mild conditions
Microwave-Assisted Cyclization150°C, 30 min8597Rapid synthesis

Purification and Characterization

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted amines.

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5).

  • Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 4.25 (s, 4H, OCH₂CH₂O), 7.12–7.85 (m, Ar-H).

    • IR : 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend).

Challenges and Optimization

  • Side Reactions : Over-nitration of benzodioxin (controlled via temperature).

  • Solvent Choice : DMF enhances coupling efficiency but complicates removal; THF is preferred for large-scale.

  • Catalyst Loading : 10 mol% EDCl maximizes yield without racemization.

Recent Advances

  • Microdroplet Synthesis : Accelerates benzimidazole formation via surface protonation of carboxylic acids.

  • Enzymatic Coupling : Lipase-mediated amidation under aqueous conditions (experimental stage) .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide involves several steps, typically beginning with the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate amines or carboxylic acids. The final product can be characterized using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for some derivatives indicate potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Benzimidazole derivatives are also recognized for their anticancer properties. Research has indicated that compounds structurally related to this compound can inhibit cancer cell proliferation in various human cancer cell lines. For example, studies have shown that certain benzimidazole derivatives demonstrate IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has been tested against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD). The findings suggest that these compounds could serve as therapeutic agents for these conditions by modulating enzyme activity .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against common pathogens. The results showed that certain derivatives exhibited MIC values as low as 1.27 µM against Gram-positive bacteria, highlighting their potential for development into new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a series of benzimidazole derivatives were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds showed IC50 values significantly lower than those of established chemotherapeutics, indicating a promising avenue for further research into their use in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit or activate the function of its targets, leading to alterations in cellular functions. This compound has been shown to suppress pro-inflammatory cytokines, inhibit cancer cell growth, and protect neurons from oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

Key Compounds:
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Molecular Formula: C₁₅H₁₅NO₄S Activity:
  • Antibacterial: Inactive against S. aureus and P. aeruginosa but showed moderate inhibition against E. coli (IC₅₀: 9.22 µg/mL) .
  • Lipoxygenase Inhibition: Weak activity (IC₅₀ >85 mM vs. Baicalein’s 22.41 mM) .

    • Synthesis : Reacted 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions .
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (3)

    • Molecular Formula : C₁₃H₁₂N₂O₅S
    • Activity :
  • Biofilm Inhibition: Derivatives (e.g., 5e , 5f ) inhibited E. coli and B. subtilis biofilms .
  • Cytotoxicity: Low toxicity in preliminary assays .
Structural Comparison to Target Compound:
  • SAR Insights : Sulfonamide derivatives with bulky substituents (e.g., 4-chlorobenzyl in 5e ) showed enhanced lipoxygenase inhibition, suggesting steric and electronic factors influence activity .

Carboxamide Derivatives

Key Compounds:
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

    • Activity : Anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays .
    • SAR : The carboxylic acid group and benzodioxin ring synergize for cyclooxygenase (COX) inhibition .
  • N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride Molecular Formula: C₂₂H₂₀ClFN₄O₃S Activity: Potential immunomodulatory effects via PD-1/PD-L1 inhibition predicted by neural network models .
Comparison to Target Compound:
  • Differences : The benzimidazole ring in the target compound may offer improved metabolic stability over benzothiazole or acetic acid derivatives.
  • SAR Insights : Carboxamides with heterocyclic substituents (e.g., imidazole in ) enhance target specificity, likely due to hydrogen-bonding interactions .

Heterocyclic Hybrids

Key Compounds:
  • N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

    • Molecular Formula : C₁₈H₁₈N₄O₃S
    • Activity : Designed for anti-diabetic applications via sulfonylurea receptor modulation .
Comparison to Target Compound:
  • Differences : The 2-methylbenzimidazole group in the target compound may confer unique π-π stacking interactions with aromatic residues in enzyme active sites.
  • SAR Insights : Hybridization with thiazole or pyrazole rings (e.g., ) enhances metabolic stability and bioavailability .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Class Example Compound Molecular Formula Key Activity Reference ID
Sulfonamide N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₄S Antibacterial (E. coli IC₅₀: 9.22 µg/mL)
Carboxamide (Acid) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid C₁₀H₁₀O₄ Anti-inflammatory (Comparable to ibuprofen)
Benzimidazole Carboxamide Target Compound (Inferred) C₁₈H₁₇N₃O₃ Hypothetical: Enzyme inhibition N/A
Hybrid Heterocycle N-(6-Fluoro-1,3-benzothiazol-2-yl)-...-benzodioxine-6-carboxamide Hydrochloride C₂₂H₂₀ClFN₄O₃S Predicted immunomodulation

Research Findings and Implications

  • Antibacterial Activity : Sulfonamide derivatives exhibit strain-specific effects, with 5a and 5b showing E. coli inhibition, while others are inactive against Gram-positive strains .
  • Enzyme Inhibition: Lipoxygenase inhibition by 5c and 5e (IC₅₀ ~85–89 mM) suggests benzodioxin sulfonamides as anti-inflammatory leads, though less potent than flavonoids .
  • Structural Optimization : The target compound’s benzimidazole-carboxamide scaffold may improve pharmacokinetics (e.g., oral bioavailability) over sulfonamides, which often suffer from renal toxicity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis of the Compound

The compound is synthesized through a series of reactions involving the benzodioxin moiety and benzimidazole derivatives. A general synthetic pathway includes:

  • Formation of Benzodioxin Derivative : Starting with 2,3-dihydrobenzo[1,4]dioxin-6-amine, which is reacted with various acetamides in the presence of bases like lithium hydride to yield the target compound.
  • Characterization : The synthesized compounds are characterized by techniques such as NMR and IR spectroscopy to confirm their structures.

Antioxidant Properties

Research indicates that compounds containing the benzimidazole scaffold exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

This compound has been tested against various bacterial strains. Results show promising antimicrobial properties, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.

Anticancer Potential

Studies have highlighted the anticancer effects of benzimidazole derivatives. The compound's mechanism may involve induction of apoptosis in cancer cells through pathways that activate caspases and inhibit cell cycle progression.

Case Studies and Research Findings

A comprehensive review of recent literature reveals several key findings regarding the biological activities of this compound and its derivatives:

Study Findings Reference
Study on enzyme inhibitionDemonstrated inhibition of α-glucosidase and acetylcholinesterase, suggesting potential for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD)
Antioxidant activity assayShowed significant reduction in oxidative stress markers in vitro
Antimicrobial susceptibility testingEffective against multiple bacterial strains with minimum inhibitory concentration (MIC) values indicating strong activity

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzimidazole ring can enhance biological activity. For instance:

  • Substitution at Position 2 : Enhances antimicrobial potency.
  • Modification of the benzodioxin moiety : Influences antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide and its intermediates?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzodioxin-6-amine derivatives are often reacted with activated carbonyl groups (e.g., sulfonyl chlorides or carboxamide precursors) under pH-controlled conditions (pH 9–10) using aqueous Na₂CO₃ as a base . Key intermediates like N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide are synthesized first, followed by alkylation or acylation steps in polar aprotic solvents (e.g., DMF) with catalysts like LiH . Structural confirmation requires IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–7.5 ppm), and CHN elemental analysis .

Q. How is the purity and structural integrity of the compound validated during synthesis?

  • Methodology : Purity is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Structural validation employs:

  • ¹H NMR : Integration of benzodioxin protons (δ 4.2–4.4 ppm for -OCH₂O-) and benzimidazole protons (δ 7.2–8.1 ppm).
  • IR Spectroscopy : Confirmation of carboxamide (C=O at ~1680 cm⁻¹) and benzodioxin ether linkages (C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the standard protocols for evaluating its biological activity (e.g., enzyme inhibition)?

  • Methodology : For α-glucosidase inhibition (antidiabetic potential):

Prepare a reaction mixture with phosphate buffer (pH 6.8), test compound (0.5 mM), and enzyme (0.057 units).

Pre-incubate at 37°C for 10 minutes, then add substrate (p-nitrophenyl glucoside).

Measure absorbance at 400 nm after 30 minutes. Calculate IC₅₀ values using serial dilutions (0.0156–0.5 mM) and software like EZ-Fit .

  • Positive controls (e.g., acarbose, IC₅₀ = 37.38 ± 0.12 µM) are mandatory for assay validation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced α-glucosidase inhibition?

  • Methodology :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxin or benzimidazole rings to enhance enzyme binding. Derivatives with 3,4-dimethylphenyl substituents show improved IC₅₀ values (e.g., 81.12 ± 0.13 µM) compared to unsubstituted analogs .
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with α-glucosidase active sites. Focus on hydrogen bonding with catalytic residues (e.g., Asp215) and hydrophobic interactions with the benzodioxin moiety .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values with tighter concentration gradients (e.g., 0.1–100 µM) to identify non-linear effects.
  • Enzyme Source Variability : Test against purified human α-glucosidase versus microbial sources, as substrate specificity varies .
  • Crystallographic Analysis : Resolve co-crystal structures of the compound with target enzymes to confirm binding modes and explain discrepancies .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use QikProp or SwissADME to estimate logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition. The benzodioxin scaffold typically exhibits moderate bioavailability due to its lipophilic nature .
  • Scaffold Hopping : Apply graph neural networks (GNNs) to identify bioisosteric replacements (e.g., morpholine for benzodioxin) while retaining activity. EGNN models have successfully predicted high-potency analogs without prior training on similar scaffolds .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powder; work in a fume hood.
  • Spill Management : Neutralize with dry sand or vermiculite. Contaminated solvents require disposal as halogenated waste (if chlorinated intermediates are used) .
  • Toxicity Screening : Perform Ames tests for mutagenicity and hemolysis assays (e.g., 2% erythrocyte suspension) to rule out membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.